ethyl 2-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate
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Overview
Description
Ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the ester group (ethyl benzoate) adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, acetylacetone (2,4-pentanedione) can be used as the diketone, reacting with phenylhydrazine to form 3-methyl-1-phenyl-2H-pyrazol-5-one.
Diazotization: The pyrazole derivative is then subjected to diazotization. This involves the reaction of the pyrazole with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl benzoate in the presence of a base (such as sodium acetate) to form the final product, ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The product would be purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry would be used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate involves its interaction with biological targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate: Similar compounds include other azo compounds with different substituents on the aromatic rings.
3-methyl-1-phenyl-2H-pyrazol-5-one: A precursor in the synthesis of the target compound.
Uniqueness
Structural Features: The combination of the pyrazole ring and the azo linkage makes this compound unique.
Chemical Properties: The presence of the ester group adds to its versatility in chemical reactions.
Biological Activities: Its potential anti-inflammatory and antimicrobial properties distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)15-11-7-8-12-16(15)20-21-17-13(2)22-23(18(17)24)14-9-5-4-6-10-14/h4-12,22H,3H2,1-2H3 |
InChI Key |
JZAKQDPEUSMBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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